molecular formula C18H38S2 B14411109 Octadecane-1,18-dithiol CAS No. 83698-90-2

Octadecane-1,18-dithiol

Cat. No.: B14411109
CAS No.: 83698-90-2
M. Wt: 318.6 g/mol
InChI Key: RWLIDRPIMIEHGZ-UHFFFAOYSA-N
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Description

Octadecane-1,18-dithiol: is an organic compound with the molecular formula C18H38S2 . It is a long-chain alkanethiol with two thiol groups (-SH) located at the first and eighteenth carbon atoms. This compound is known for its ability to form self-assembled monolayers (SAMs) on metal surfaces, which makes it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Octadecane-1,18-diol: One common method for synthesizing octadecane-1,18-dithiol involves the reduction of octadecane-1,18-diol using thiolating agents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

    Hydrothiolation of Octadecene: Another method involves the hydrothiolation of octadecene using hydrogen sulfide (H2S) in the presence of a radical initiator.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Iodine (I2), hydrogen peroxide (H2O2)

    Substitution: Alkyl halides, base (e.g., sodium hydroxide)

    Addition: Radical initiators (e.g., azobisisobutyronitrile), catalysts (e.g., palladium)

Major Products:

    Disulfides: Formed from oxidation reactions

    Thioethers: Formed from substitution reactions

    Addition Products: Formed from addition reactions with alkenes and alkynes

Scientific Research Applications

Chemistry:

    Self-Assembled Monolayers (SAMs): Octadecane-1,18-dithiol is widely used to create SAMs on metal surfaces, particularly gold.

Biology:

Medicine:

    Drug Delivery: The compound’s ability to form stable monolayers makes it useful in designing drug delivery systems, where it can help control the release of therapeutic agents.

Industry:

    Corrosion Inhibition: this compound is used as a corrosion inhibitor for metals, protecting them from oxidative damage.

Mechanism of Action

Molecular Targets and Pathways: Octadecane-1,18-dithiol exerts its effects primarily through the formation of self-assembled monolayers on metal surfaces. The thiol groups (-SH) have a strong affinity for metal atoms, particularly gold, forming stable sulfur-metal bonds. This interaction creates a densely packed, ordered layer that can modify the surface properties of the metal, such as hydrophobicity, conductivity, and chemical reactivity.

Comparison with Similar Compounds

    Octadecanethiol (C18H37SH): Similar to octadecane-1,18-dithiol but with only one thiol group. It also forms SAMs but with different packing densities and stability.

    Decane-1-thiol (C10H21SH): A shorter-chain alkanethiol with one thiol group. It forms SAMs with different surface properties compared to this compound.

    5-(Octyloxy)-1,3-phenylenedimethanethiol (OPDT): An aromatic dithiol with enhanced thermal stability and different molecular interactions compared to aliphatic dithiols.

Uniqueness: this compound’s uniqueness lies in its long aliphatic chain with two terminal thiol groups, allowing it to form highly stable and densely packed SAMs. This property makes it particularly valuable in applications requiring robust surface modifications and precise control over surface properties.

Properties

CAS No.

83698-90-2

Molecular Formula

C18H38S2

Molecular Weight

318.6 g/mol

IUPAC Name

octadecane-1,18-dithiol

InChI

InChI=1S/C18H38S2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,1-18H2

InChI Key

RWLIDRPIMIEHGZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCS)CCCCCCCCS

Origin of Product

United States

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